molecular formula C11H12O3 B8572977 3-(3,4-Dimethoxyphenyl)-2-propenal

3-(3,4-Dimethoxyphenyl)-2-propenal

Cat. No.: B8572977
M. Wt: 192.21 g/mol
InChI Key: KNUFNLWDGZQKKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dimethoxyphenyl)-2-propenal, also known as 3,4-Dimethoxycinnamaldehyde, is a phenylbutenoid compound with the molecular formula C 11 H 12 O 3 and a molecular weight of 192.21 g/mol [ 1 ]. This compound is a key phytochemical constituent identified in the medicinal rhizome of Zingiber cassumunar (commonly known as Plai or Bangle), a plant with a long history of use in traditional medicine across Southeast Asia for treating inflammation, pain, and respiratory ailments [ 2 ][ 6 ]. In research settings, this compound is valued for its diverse bioactivities. Studies on extracts and isolated compounds from its natural source have demonstrated significant anti-inflammatory and antioxidant properties, making it a compound of interest for investigating pathways related to oxidative stress and inflammation [ 2 ][ 5 ]. Furthermore, its potential cosmeceutical applications are an active area of investigation, as research suggests it may contribute to anti-aging effects by scavenging free radicals (as shown in DPPH assays) and inhibiting enzymes like tyrosinase, which is involved in skin hyperpigmentation [ 5 ]. The compound serves as an important reference standard for the authentication and quality control of Zingiber cassumunar -based products and for the bioassay-guided discovery of new therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)prop-2-enal

InChI

InChI=1S/C11H12O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h3-8H,1-2H3

InChI Key

KNUFNLWDGZQKKJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C=CC=O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chalcone Derivatives

Chalcones (α,β-unsaturated ketones) share structural similarities with 3-(3,4-dimethoxyphenyl)-2-propenal but differ in the carbonyl group (ketone vs. aldehyde). For example:

  • 3,4-Dimethoxychalcone (CAS 53744-28-8): Exhibits tyrosinase inhibition (IC₅₀ = 4.2 μM) and antioxidant activity due to the electron-donating methoxy groups .
  • α-CN-TMC (α-cyano-substituted chalcone): Substitution with a cyano group enhances electrophilicity, improving interactions with biological targets like HIV-1 protease (IC₅₀ = 0.8 μM) .

Curcumin Analogs

Curcumin derivatives with 3,4-dimethoxyphenyl substituents, such as (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e), demonstrate potent antioxidant (EC₅₀ = 1.2 μM) and HIV-1 protease inhibitory activity (IC₅₀ = 1.5 μM) . The cyclopentanone ring in 3e improves metabolic stability compared to the linear propenal structure of this compound.

Pesticide Derivatives

Flumorph (CAS 211867-47-9), a morpholinyl-containing analog, incorporates a 3-(3,4-dimethoxyphenyl) group but adds a 4-fluorophenyl substituent. This structural modification confers fungicidal activity by targeting fungal cell wall synthesis, showcasing how substituent variation expands applications beyond pharmaceuticals .

Natural Congeners

In Cinnamomum species, this compound coexists with compounds like coumarin and scopoletin. While coumarin (CAS 91-64-5) shares a similar phenylpropanoid backbone, its lactone ring reduces electrophilicity, limiting antioxidant potency compared to the aldehyde-containing propenal .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Key Functional Groups Bioactivity/Application Source
This compound C₁₁H₁₂O₃ 192.21 Aldehyde, dimethoxy Antioxidant, biosynthesis
3,4-Dimethoxychalcone C₁₇H₁₆O₃ 268.31 Ketone, dimethoxy Tyrosinase inhibition
Flumorph C₂₁H₂₂FNO₄ 371.40 Fluorophenyl, morpholinyl Fungicidal agent
Curcumin analog 3e C₂₇H₂₈O₇ 464.50 Cyclopentanone, dimethoxy Antioxidant, HIV-1 inhibition
Coumarin C₉H₆O₂ 146.14 Lactone Anticoagulant, fragrance

Research Findings and Implications

  • Antioxidant Activity: Methoxy groups enhance radical scavenging by stabilizing phenolic radicals. This compound’s aldehyde group may synergize with methoxy substituents to improve activity, though direct comparisons with curcumin analogs are pending .
  • Industrial Relevance : Computational models predict the propenal’s viscosity decreases with temperature (e.g., 0.0006452 Pa·s at 386.37 K), aiding in solvent selection for synthesis .

Q & A

Q. What are the common synthetic routes for 3-(3,4-Dimethoxyphenyl)-2-propenal in laboratory settings?

The compound is typically synthesized via Claisen-Schmidt condensation between 3,4-dimethoxybenzaldehyde and acetaldehyde under basic conditions. Alternatively, reduction of 3,4-dimethoxycinnamic acid derivatives (e.g., using LiAlH₄ or catalytic hydrogenation) can yield the target aldehyde. A modified approach involves thermal condensation of 3,4-dimethoxyphenylpropionamide with amines, as described in a synthesis yielding related amides . For stereochemical control, solvent selection (e.g., ethanol for recrystallization) and inert atmospheres (N₂) are critical to prevent oxidation .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

  • NMR : ¹H and ¹³C NMR to confirm the α,β-unsaturated aldehyde structure and methoxy group positions.
  • IR : Peaks at ~1660 cm⁻¹ (C=O stretch) and ~2850 cm⁻¹ (O-CH₃).
  • Mass spectrometry : Molecular ion peak at m/z 192.21 (C₁₁H₁₂O₃) .
  • X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated in studies of related propenal derivatives .

Q. What are the primary applications of this compound in pharmacological research?

It serves as a key intermediate in synthesizing bioactive molecules, such as:

  • Lignan derivatives (e.g., antitumor agents via coupling with thiophene rings) .
  • Neuroactive compounds : Precursor for dopamine analogs or enzyme inhibitors targeting monoamine oxidases .
  • Antioxidant studies : The methoxy groups influence radical scavenging activity, as seen in structurally similar cinnamaldehydes .

Q. How is purity assessed for this compound?

LC/MS-UV (≥95% purity) is standard for quantifying impurities. HPLC with reverse-phase columns (C18) and UV detection at 270–300 nm is used for separation. Residual solvents (e.g., DMF) are monitored via GC-MS .

Advanced Research Questions

Q. How can researchers address contradictions in reported melting points or spectral data?

Discrepancies may arise from:

  • Polymorphism : Different crystallization solvents (e.g., ethanol vs. ethyl acetate) alter melting points.
  • Instrumental calibration : Validate NMR chemical shifts against NIST reference data .
  • Stereoisomerism : Use chiral HPLC or optical rotation measurements to distinguish E/Z isomers .

Q. What strategies optimize synthetic yield for this compound?

  • Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance condensation efficiency.
  • Temperature control : Maintain 60–80°C during condensation to avoid side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield to >75% .

Q. What challenges arise in isolating stereoisomers of this compound?

The α,β-unsaturated aldehyde group can form E/Z isomers. Separation requires:

  • Chiral chromatography : Use cellulose-based columns with heptane/isopropanol mobile phases.
  • Crystallization-induced resolution : Recrystallize in ethanol/water mixtures to isolate dominant isomers .

Q. How can computational modeling aid in studying this compound’s reactivity?

  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to explain nucleophilic attack sites on the aldehyde group.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to design derivatives with enhanced binding .

Q. What are the stability considerations for long-term storage?

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the aldehyde group.
  • Inert atmosphere : Argon gas minimizes oxidation during storage .

Q. How does the compound’s reactivity influence its use in derivative synthesis?

The aldehyde group undergoes:

  • Condensation : With amines to form Schiff bases (e.g., for antimicrobial studies).
  • Oxidation : To 3-(3,4-dimethoxyphenyl)-2-propenoic acid, a precursor for polymerizable monomers.
  • Reduction : To 3-(3,4-dimethoxyphenyl)-1-propanol for lipid-soluble analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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